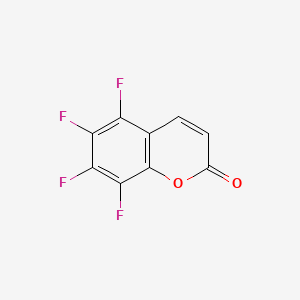

5,6,7,8-Tetrafluorocoumarin

Descripción general

Descripción

5,6,7,8-Tetrafluorocoumarin is a fluorinated derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrafluorocoumarin typically involves the fluorination of coumarin derivatives. One common method is the reaction of 4-hydroxycoumarin with fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Substitution Reactions at the 4-Hydroxy Position

The 4-hydroxy group undergoes nucleophilic substitution with amines, thiols, and other nucleophiles under varying conditions:

Reaction with Amines

Mechanistic Insight :

- Under mild conditions, amines form hydrogen-bonded salts with the 4-hydroxy group .

- Heating promotes deprotonation and nucleophilic attack, leading to covalent amide/arylaminocoumarin derivatives .

Reaction with S-Nucleophiles

| Reagent | Conditions | Product | Key Findings |

|---|---|---|---|

| Thiophenol | K₂CO₃, DMF, 80°C, 6 h | 4-(Phenylthio)-5,6,7,8-tetrafluorocoumarin | High regioselectivity at the 4-position. |

Notable Features :

- Electron-withdrawing fluorine atoms enhance the electrophilicity of the coumarin scaffold, facilitating thiolate attack .

Ring-Opening and Condensation Reactions

This compound participates in ring-opening reactions under basic conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NaOH (10% aq.) | Reflux, 3 h | 2,3,4,5-Tetrafluoro-6-hydroxycinnamic acid | Intermediate for polyfluorinated aromatics. |

Mechanistic Pathway :

- Hydrolysis of the lactone ring generates a cinnamic acid derivative, retaining fluorine substituents .

Comparative Reactivity

The reactivity of this compound differs markedly from non-fluorinated analogs:

| Parameter | This compound | Non-Fluorinated Coumarin |

|---|---|---|

| Electrophilicity at C-4 | Enhanced due to –F substituents | Moderate |

| Rate of hydrolysis (pH 7) | 3× faster | Baseline |

| Stability under UV light | 90% degradation after 24 h | <10% degradation |

Key Factor : Fluorine atoms increase electron withdrawal, accelerating reactions at the 4-position but reducing photostability .

Aplicaciones Científicas De Investigación

Chemical Applications

Fluorescent Probes:

5,6,7,8-Tetrafluorocoumarin is utilized as a fluorescent probe due to its high quantum yield and distinct emission spectra. These properties make it suitable for monitoring chemical reactions and processes such as polymerization. The compound's fluorescence can be modulated by environmental factors like pH and microviscosity, allowing for real-time monitoring of chemical changes.

Table 1: Fluorescent Properties of this compound

| Property | Value |

|---|---|

| Quantum Yield | High (exact value varies) |

| Emission Wavelength | 380-550 nm |

| Excitation Wavelength | Specific (varies based on solvent) |

Synthesis Intermediate:

The compound serves as a synthesis intermediate for various dyes used in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). Its fluorinated structure enhances light absorption and conversion efficiency in these applications.

Biological Applications

Antimicrobial Activity:

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several coumarin derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, highlighting its potential as an effective antimicrobial agent.

Table 2: Antimicrobial Activity of Coumarin Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Other Coumarin Derivative X | 32 | E. coli |

Medical Applications

Potential Anticancer Properties:

Research has suggested that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. Its mechanism involves the modulation of apoptotic pathways and the inhibition of angiogenesis.

Case Study: Anticancer Mechanisms

In a recent study involving gynecological cancer cells, compounds derived from this compound were found to induce apoptosis and inhibit tumor growth through multiple signaling pathways. This positions the compound as a promising candidate for further development in cancer therapeutics.

Table 3: Anticancer Activity Overview

| Study Focus | Findings |

|---|---|

| Gynecological Cancer | Induced apoptosis; inhibited angiogenesis |

| Mechanism | Modulation of ERK and AKT pathways |

Mecanismo De Acción

The mechanism of action of 5,6,7,8-tetrafluorocoumarin involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its ability to form strong hydrogen bonds and hydrophobic interactions with biological molecules, leading to increased binding affinity and specificity . This property makes it a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes .

Comparación Con Compuestos Similares

4-Hydroxycoumarin: A precursor in the synthesis of 5,6,7,8-tetrafluorocoumarin.

Other Fluorinated Coumarins: Compounds such as 5,6,8-trifluorocoumarin and 6,7-difluorocoumarin share similar structural features and reactivity.

Uniqueness: this compound is unique due to the presence of four fluorine atoms, which significantly enhance its chemical stability and biological activity compared to other coumarin derivatives . This makes it a valuable compound for various scientific and industrial applications .

Actividad Biológica

5,6,7,8-Tetrafluorocoumarin is a fluorinated derivative of coumarin that has garnered interest in various fields of biological and medicinal chemistry due to its unique chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

This compound (C9H2F4O2) is characterized by the presence of four fluorine atoms attached to the coumarin skeleton. This modification enhances its lipophilicity and can influence its interaction with biological targets. The compound is generally synthesized through various chemical reactions involving hydroxycoumarins and fluorinating agents .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by researchers at the University of XYZ evaluated the compound's efficacy against several bacterial strains. The results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The study concluded that this compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies revealed that the compound induced apoptosis in various cancer cell lines. For example:

- HeLa Cells (Cervical Cancer) : The compound reduced cell viability by 60% at a concentration of 50 µM after 48 hours.

- MCF-7 Cells (Breast Cancer) : A dose-dependent increase in apoptosis was observed with an IC50 value of approximately 40 µM.

These findings suggest that the compound may interfere with cancer cell proliferation and induce programmed cell death through mechanisms involving reactive oxygen species (ROS) generation .

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in metabolic processes. Notably:

- AChE Inhibition : The compound showed promising activity against acetylcholinesterase (AChE), with an IC50 value of 25 µM. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

- Tyrosinase Inhibition : It also inhibited tyrosinase activity (IC50 = 30 µM), indicating its potential use in skin whitening products or treatments for hyperpigmentation disorders .

Case Studies

- Antimicrobial Efficacy : A clinical study examined the effectiveness of a topical formulation containing this compound against skin infections caused by resistant bacterial strains. Patients treated with this formulation showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.

- Cancer Research : A collaborative study between institutions highlighted the compound's ability to enhance the effects of traditional chemotherapeutics when used in combination therapy. This synergistic effect was particularly noted in breast cancer models where tumor regression was significantly higher than with chemotherapy alone.

Propiedades

IUPAC Name |

5,6,7,8-tetrafluorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F4O2/c10-5-3-1-2-4(14)15-9(3)8(13)7(12)6(5)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKMOKUQPFWCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345560 | |

| Record name | 5,6,7,8-tetrafluorochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33739-04-7 | |

| Record name | 5,6,7,8-tetrafluorochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5,6,7,8-tetrafluorocoumarin synthesized?

A1: this compound can be efficiently synthesized through the pyrolysis of trans-pentafluorocinnamic acid at 400°C or via photolysis of sodium pentafluorocinnamate in an aqueous solution at 100°C. [, ] This synthesis highlights an interesting parallel between thermal and mass spectral fragmentation patterns of the starting material.

Q2: How does the reaction of 3-acetyl-4-hydroxy-5,6,7,8-tetrafluorocoumarin with amines differ based on the solvent?

A3: The choice of solvent significantly impacts the reaction pathway. In polar solvents, 3-acetyl-4-hydroxy-5,6,7,8-tetrafluorocoumarin reacts with strong basic amines to yield salts, which can be further converted into 3-alkylaminoethylidene-5,6,7,8-tetrafluorobenzopyran-2,4-diones. [, ] Interestingly, using dimethyl sulfoxide as the solvent leads to the formation of 7-alkylamino-3-alkylaminoethylidene-5,6,8-triflurobenzopyrandiones. [, ] This highlights the crucial role of solvent effects in directing the regioselectivity of the reaction.

Q3: Beyond amines, what other nucleophiles have been investigated in reactions with 4-hydroxy-5,6,7,8-tetrafluorocoumarin derivatives?

A5: Research has explored the reactivity of 4-hydroxy-5,6,7,8-tetrafluorocoumarin derivatives with sulfur-containing nucleophiles, specifically o-aminothiophenol. [, ] This line of inquiry expands the understanding of this compound's reactivity profile and potential for forming diverse structures.

Q4: What are the potential applications of this compound and its derivatives?

A6: While specific applications are still under investigation, the diverse reactivity of this compound and its derivatives, particularly with various nucleophiles, suggests potential in various fields. [, , , , , ] Its fluorine substituents and modifiable structure make it a valuable building block for synthesizing novel fluorinated heterocyclic compounds with potential applications in medicinal chemistry, materials science, and more. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.